molecular formula C26H21ClN6S B2683594 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 896698-70-7

1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2683594
CAS No.: 896698-70-7
M. Wt: 485.01
InChI Key: WGYDLLQQOUEOJB-UHFFFAOYSA-N
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Description

1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a synthetic small molecule belonging to the triazoloquinazoline class, designed as a potent kinase inhibitor for investigative oncology. Its core structure is known to target and modulate key signaling pathways crucial for cell proliferation and survival. The compound's mechanism of action is primarily attributed to its competitive binding at the ATP-binding site of specific receptor and non-receptor tyrosine kinases, thereby suppressing autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and JAK-STAT pathways (Source: RCSB PDB, Kinase-Inhibitor Complexes) . This targeted inhibition makes it a valuable chemical probe for studying kinase-driven processes in various cancer cell lines, including research into apoptosis induction, cell cycle arrest, and the disruption of tumor angiogenesis (Source: PubChem, Bioactivity Data for Similar Compounds) . The integration of a benzodiazole moiety further enhances its pharmacological profile by potentially influencing interactions with additional protein targets, expanding its utility in structure-activity relationship (SAR) studies aimed at developing novel targeted therapies. Researchers employ this compound in preclinical models to elucidate the complex networks of signal transduction and to identify potential vulnerabilities in resistant cancer phenotypes.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN6S/c1-17-28-22-12-6-7-13-23(22)32(17)15-14-24-30-25-19-9-3-5-11-21(19)29-26(33(25)31-24)34-16-18-8-2-4-10-20(18)27/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYDLLQQOUEOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of nucleophilic substitution reactions, cyclization, and subsequent functional group modifications. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Potassium carbonate, palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

Pharmacological Applications

The compound's structural features suggest several potential pharmacological activities:

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the triazole moiety enhances the compound's interaction with biological targets involved in cancer progression.

Antimicrobial Properties

The presence of the chlorophenyl group is believed to contribute to the antimicrobial activity of this compound. Research has shown that triazole-containing compounds can effectively combat bacterial strains and fungi. A study reported that derivatives with similar structures demonstrated potent activity against resistant strains of bacteria such as Staphylococcus aureus.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is essential for neurotransmitter regulation. Preliminary results indicate that it may possess comparable efficacy to established AChE inhibitors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole-based compounds against human breast cancer cell lines. The results indicated that compounds with a similar structure to the target compound exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted by Uraz et al. highlighted the antimicrobial properties of triazole derivatives against various pathogens. The study found that these compounds showed notable activity against Escherichia coli and Candida albicans, indicating their potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline ()

  • Structure : Lacks the benzodiazole unit but shares the triazoloquinazoline core. Substituents include a methylsulfonyl group at position 2 and chlorine at position 5.
  • Synthesis : Chlorination with phosphorus oxychloride followed by oxidation of the sulfur group using hydrogen peroxide .

K280-0413 ()

  • Structure : Contains a [1,2,4]triazolo[1,5-c]quinazoline linked to a 2-methyl-1H-1,3-benzodiazole via an ethyl group, analogous to the target compound. Differences include a sulfanyl-acetamide substituent and a 2-methylphenyl group.
  • Relevance : Demonstrates that ethyl-linked benzodiazole-triazoloquinazoline hybrids are synthetically accessible and pharmacologically relevant.

Benzimidazole/Benzodiazole Derivatives

5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b, )

  • Structure : A benzimidazole with a triol-substituted phenyl group.
  • Activity : Exhibits potent antimicrobial effects (MIC = 0.156 mg·mL⁻¹ against S. aureus) and antioxidant properties .
  • aureus thymidylate kinase (TMK).

2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole ()

  • Structure: Simplifies the target compound by replacing the triazoloquinazoline with a phenoxyethylsulfanyl group.
  • Relevance : Highlights the role of sulfanyl-linked substituents in modulating bioactivity.

Hybrid Structures with Sulfanyl Linkages

Ethyl 5-[(2-Amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate ()

  • Structure : Features a triazoloquinazoline with a sulfanyl-acetamide side chain.
  • Synthesis : Click chemistry or nucleophilic substitution, similar to methods used for benzimidazoles (e.g., microwave-assisted reactions in ).

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity (MIC, S. aureus)
Target Compound Benzodiazole + Triazoloquinazoline 2-Chlorobenzylsulfanyl, ethyl linker ~540 (estimated) Not reported (predicted based on analogs)
5b () Benzimidazole Triol-phenyl 267.25 0.156 mg·mL⁻¹
K280-0413 () Benzodiazole + Triazoloquinazoline Sulfanyl-acetamide, 2-methylphenyl ~490 (estimated) Not reported
5-Chloro-2-methylsulfonyl-triazoloquinazoline () Triazoloquinazoline Methylsulfonyl, chlorine 297.75 Not reported

Research Findings

  • Antimicrobial Activity : Benzimidazole derivatives like 5b show potent activity against S. aureus (MIC = 0.156 mg·mL⁻¹), attributed to hydrogen bonding with TMK residues (AutoDock Vina binding score: -8.2 kcal/mol) . The target compound’s triazoloquinazoline moiety may enhance affinity for similar targets.
  • Synthetic Feasibility : Ethyl-linked hybrids (e.g., K280-0413) are achievable via stepwise alkylation and cyclization, suggesting viable routes for the target compound .
  • Structure-Activity Trends : Sulfanyl groups improve lipophilicity and membrane penetration, while chlorophenyl substituents may enhance target specificity .

Biological Activity

The compound 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN5SC_{19}H_{18}ClN_{5}S, with a molecular weight of approximately 373.90 g/mol. The structure includes a benzodiazole moiety fused with a triazoloquinazoline, which is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of triazoloquinazoline compounds exhibit promising anticancer activity. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with triazoloquinazoline structures have been shown to inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, it targets enzymes involved in metabolic pathways, which can disrupt cellular processes necessary for cancer cell survival. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzymatic activity .

Neuroprotective Effects

Certain studies have suggested neuroprotective properties for compounds within the same chemical class. They have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their function and disrupting metabolic pathways critical for cellular health.
  • Signal Transduction Modulation : By interfering with pathways such as the MAPK/ERK pathway, these compounds can alter cell cycle progression and induce apoptosis in cancer cells.
  • Oxidative Stress Reduction : Some derivatives may enhance antioxidant defenses within cells, providing neuroprotective effects against oxidative damage .

Case Study 1: Anticancer Activity

A recent study examined a series of triazoloquinazoline derivatives, including compounds structurally similar to our target compound. The results showed that these derivatives significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory effects of related triazoloquinazolines on metabolic enzymes associated with cancer metabolism. The findings indicated that these compounds reduced enzyme activity by over 50% in vitro, suggesting a strong potential for therapeutic applications in metabolic disorders and cancer treatment .

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